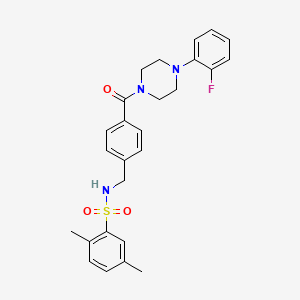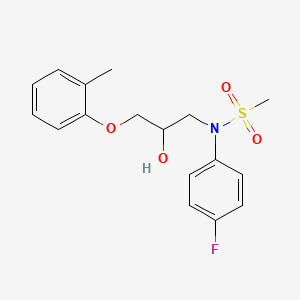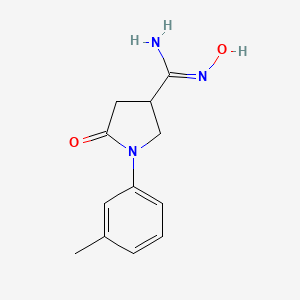
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H28FN3O3S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition for Therapeutic Applications
A series of benzenesulfonamide derivatives, including compounds related to N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (CA) isozymes I, II, IX, and XII. These compounds have shown low nanomolar inhibitory activity, making them of interest for various pharmacologic applications, including potential treatments for conditions such as glaucoma, epilepsy, obesity, and cancer due to the involvement of these CA isozymes in such diseases (Congiu et al., 2015).
Cognitive Enhancement
Research on piperazine derivatives has also extended into the exploration of their potential as cognitive enhancers. For instance, a study on FR121196, a derivative of piperazine, showed its ability to enhance the development of long-term potentiation in the guinea-pig hippocampal slices, suggesting its potential as a cognitive enhancer (Matsuoka, Yamaguchi, & Satoh, 1993). Similarly, SB-399885, another piperazine-based compound, has been demonstrated to have cognitive-enhancing properties in aged rat water maze and novel object recognition models, indicating its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
The inhibitory activity of sulfonamide derivatives on CA IX and XII, which are tumor-associated enzymes, underscores their potential in cancer therapy. Specifically, the potent inhibition of CA IX by these compounds, with some showing sub-nanomolar Ki values, highlights their relevance as lead compounds for the development of new anticancer agents (Lolak et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as antimicrobial agents . Therefore, it’s possible that this compound may also target bacterial pathogens.
Mode of Action
Similar compounds have shown promising growth inhibition of certain bacteria . This suggests that the compound may interact with its targets to inhibit their growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s possible that this compound may affect the biochemical pathways essential for the survival and proliferation of bacterial pathogens.
Result of Action
Similar compounds have shown to inhibit the growth of certain bacteria . This suggests that the compound may exert its effects at the molecular and cellular levels to inhibit bacterial growth.
Properties
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-19-7-8-20(2)25(17-19)34(32,33)28-18-21-9-11-22(12-10-21)26(31)30-15-13-29(14-16-30)24-6-4-3-5-23(24)27/h3-12,17,28H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFSOPQQRXTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)

![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)
![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)

![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)

![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
